2-氯-6-甲酰基苯甲酸甲酯

描述

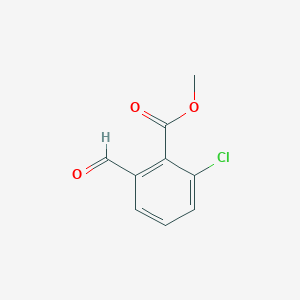

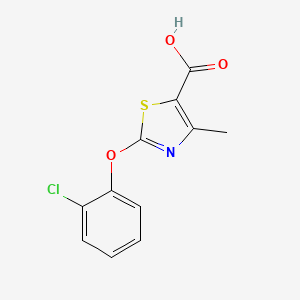

“Methyl 2-chloro-6-formyl-benzoate” is a chemical compound that contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .

Synthesis Analysis

“Methyl 2-chloro-6-formyl-benzoate” can be synthesized from 2-chlorobenzoyl chloride . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-6-formyl-benzoate” includes 1 six-membered ring, 1 aromatic ester, and 1 aromatic aldehyde . It contains a total of 20 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis

“Methyl 2-chloro-6-formyl-benzoate” can undergo various chemical reactions. For instance, it can be used in the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .Physical and Chemical Properties Analysis

“Methyl 2-chloro-6-formyl-benzoate” is an ester . More specific physical and chemical properties were not found in the retrieved sources.科学研究应用

医药合成

“2-氯-6-甲酰基苯甲酸甲酯”作为一种生物活性前体,用于合成具有多种药理活性的化合物。 其结构在开发抗真菌、抗高血压、抗癌、抗溃疡、抗精神病和抗病毒药物中起着至关重要的作用 。该化合物的酯基和甲酰基具有反应活性,使其适用于在药物发现中形成新的化合物。

有机合成支架

作为一种活性支架,该化合物对于寻找新的生物活性分子具有重要意义 。它是有机合成中的通用底物,用作制备医药产品的原料。其反应性官能团在合成的初始阶段对于官能团操作和目标分子形成至关重要。

Ugi反应应用

Ugi反应涉及醛、胺、羧酸和异腈的缩合,使用“2-氯-6-甲酰基苯甲酸甲酯”作为起始材料。 这种多步反应途径对于合成与不同受体相互作用的各种衍生物至关重要,有可能导致新的候选药物 。

四唑光点击化学

在光点击化学领域,“2-氯-6-甲酰基苯甲酸甲酯”用于四唑光点击反应。 这种应用对于创建可被光激活的化合物很重要,这在开发靶向药物递送系统和生物成像方面具有意义 。

香豆素衍生物合成

该化合物用于香豆素衍生物的一锅法合成,这些衍生物在医学科学、生物医学研究和各种工业分支中都有应用。 香豆素衍生物以其生物活性而闻名,并用作光学增白剂、光敏剂、荧光和激光染料,以及食品、香水、化妆品和制药产品中的添加剂 。

卟啉合成前体

“2-氯-6-甲酰基苯甲酸甲酯”也是合成卟啉的必要起始材料,卟啉是生物系统(如血红蛋白和叶绿素)中起关键作用的化合物。 卟啉也应用于光动力治疗,用于治疗癌症 。

安全和危害

While specific safety and hazard information for “Methyl 2-chloro-6-formyl-benzoate” was not found, it’s important to handle all chemicals with care and follow safety protocols. For example, Methyl benzoate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .

未来方向

The future directions of “Methyl 2-chloro-6-formyl-benzoate” could involve its use in the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates . Additionally, in the context of sustainability and green chemistry, direct coupling of methanol with amines to produce formamides is an atom-efficient and green alternative .

作用机制

Target of Action

Methyl 2-chloro-6-formyl-benzoate is a complex organic compound that is used in various chemical reactionsIt’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to transition metal catalysts involved in carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .

Biochemical Pathways

It’s known that similar compounds can participate in various organic synthesis reactions, such as ugi-reaction and tetrazole photoclick reaction . These reactions involve multiple steps and can lead to the formation of various derivatives that can interact with different receptors .

Pharmacokinetics

It’s known that similar compounds have a variety of pharmacological activities , which suggests that they can be absorbed and distributed in the body, metabolized, and eventually excreted.

Result of Action

It’s known that similar compounds have a variety of pharmacological activities , suggesting that they can have various effects at the molecular and cellular level.

属性

IUPAC Name |

methyl 2-chloro-6-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGBUSMVAQUKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)

![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)

![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)

![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423682.png)

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)